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molecular formula C10H13BrO2 B1281828 2-(4-Bromophenyl)-2-methylpropane-1,3-diol CAS No. 66810-01-3

2-(4-Bromophenyl)-2-methylpropane-1,3-diol

Cat. No. B1281828
M. Wt: 245.11 g/mol
InChI Key: XDJSHHGIWNDIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524767B2

Procedure details

2-(4-Bromophenyl)-2-methylpropane-1,3-diol (100 mg, 0.41 mmol), triphenyl phosphine (210 mg, 0.82 mmol), and diisopropyl azodicarboxylate (160 μL, 0.82 mmol) were combined in toluene (2 mL) and irradiated in the microwave at 140° C. for 10 minutes. The mixture was directly purified by silica gel chromatography eluting with 0-20% ethyl acetate in hexanes to give 3-(4-bromophenyl)-3-methyloxetane (39 mg, 42%) 1H NMR (400 MHz, DMSO-d6) δ 7.38-7.34 (m, 2H), 7.26-7.22 (m, 2H), 4.82-4.80 (m, 2H), 4.55-4.54 (m, 2H), 1.62 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH2:11][OH:12])[CH2:9]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:13])[CH2:11][O:12][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CO)(CO)C
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
160 μL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated in the microwave at 140° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was directly purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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